molecular formula C26H30N2O3 B214124 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

カタログ番号 B214124
分子量: 418.5 g/mol
InChIキー: DESSPRRCUAPCRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor with high affinity and specificity, effectively blocking the binding of benzodiazepine receptor agonists. This results in a reduction in the activity of GABA-A receptors and a decrease in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to be effective in reversing the effects of benzodiazepine receptor agonists, such as diazepam, and in treating alcohol withdrawal symptoms. 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been found to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the treatment of drug addiction.

実験室実験の利点と制限

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It has high affinity and specificity for the benzodiazepine site of the GABA-A receptor, making it a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. However, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has a relatively short half-life, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513. One potential direction is the investigation of its potential therapeutic applications in drug addiction and alcoholism. Another direction is the development of more potent and selective benzodiazepine receptor antagonists for the treatment of neurological and psychiatric disorders. Additionally, the use of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 as a tool for investigating the role of benzodiazepine receptors in the central nervous system may lead to a better understanding of the underlying mechanisms of these disorders.

合成法

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-propoxybenzaldehyde with 2,4-dimethyl-3-pentanone to form the intermediate 2-propoxy-4,6-dimethyl-3-hydroxyacetophenone. This intermediate is then reacted with 1,2-diaminobenzene to form the benzodiazepine ring system, which is subsequently acetylated to yield 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513.

科学的研究の応用

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been investigated for its potential to reverse the effects of benzodiazepine receptor agonists, such as diazepam, and to treat alcohol withdrawal symptoms.

特性

製品名

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

分子式

C26H30N2O3

分子量

418.5 g/mol

IUPAC名

5-acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H30N2O3/c1-5-14-31-23-13-9-6-10-18(23)25-24-20(15-26(3,4)16-22(24)30)27-19-11-7-8-12-21(19)28(25)17(2)29/h6-13,25,27H,5,14-16H2,1-4H3

InChIキー

DESSPRRCUAPCRU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

正規SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。